Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate
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Overview
Description
Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom and two chlorine atoms attached to a phenyl ring, which is further connected to an acetate group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate typically involves the esterification of 2-(4-bromo-2,5-dichlorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction: Alcohol derivatives of the original ester.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate: Characterized by the presence of bromine and chlorine atoms on the phenyl ring.
Methyl 2-(4-bromo-phenyl)acetate: Lacks the additional chlorine atoms, which can affect its reactivity and applications.
Methyl 2-(2,5-dichloro-phenyl)acetate: Lacks the bromine atom, which can also influence its chemical properties and uses.
Uniqueness
This compound is unique due to the combination of bromine and chlorine atoms on the phenyl ring, which can enhance its reactivity and potential applications in various fields. This combination of halogens can also provide distinct electronic and steric effects that differentiate it from other similar compounds.
Biological Activity
Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The compound features a methyl ester functional group attached to a phenyl ring that is substituted with bromine and dichlorine atoms. The presence of these halogen substituents is significant as they can influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit notable antimicrobial properties. For instance, derivatives of compounds containing bromine and chlorine have shown effectiveness against various Gram-positive and Gram-negative bacteria. The specific activity of this compound against microbial strains remains to be thoroughly investigated; however, its structural analogs have demonstrated potential in this area.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Microbial Strain Tested | Activity Level |
---|---|---|
4-Bromo-2,5-dichlorophenol | E. coli | Moderate |
2-(4-Bromo-phenyl)acetic acid | Staphylococcus aureus | High |
This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of halogenated compounds has been documented extensively. Studies suggest that the introduction of halogens can enhance the cytotoxicity of certain compounds against cancer cell lines. For example, a related compound was found to inhibit telomerase activity, which is crucial for cancer cell proliferation.
The cytotoxic effects of this compound specifically need further evaluation. However, the presence of bromine and chlorine in its structure suggests it may exhibit similar properties to other halogenated derivatives known for their anticancer activity.
Table 2: Cytotoxicity Data of Halogenated Compounds
Compound Name | Cancer Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.5 |
Compound B | HeLa | 0.3 |
This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The presence of electron-withdrawing groups like bromine and chlorine can enhance lipophilicity and influence binding affinity to biological targets.
Key Findings from SAR Studies
- Electron-Withdrawing Effects : The introduction of halogens increases the compound's ability to interact with biological targets by enhancing electron deficiency.
- Hydrophobic Interactions : The lipophilic nature due to halogen substitutions may improve membrane permeability, facilitating better absorption and efficacy.
- Potential Toxicity : While halogenated compounds can be potent, they may also present toxicity risks that require careful assessment through in vitro and in vivo studies.
Case Studies
Several studies have examined compounds structurally related to this compound:
-
Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated a series of bromo-chloro phenolic compounds for their antibacterial effects against resistant strains.
- Findings : Compounds with similar substituents showed significant inhibition against Staphylococcus aureus.
-
Cytotoxicity Assessment : Research in Cancer Letters highlighted the cytotoxic effects of various chlorinated compounds on breast cancer cell lines.
- Findings : Some derivatives exhibited IC50 values below 1 µM, indicating high potency.
Properties
Molecular Formula |
C9H7BrCl2O2 |
---|---|
Molecular Weight |
297.96 g/mol |
IUPAC Name |
methyl 2-(4-bromo-2,5-dichlorophenyl)acetate |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9(13)3-5-2-8(12)6(10)4-7(5)11/h2,4H,3H2,1H3 |
InChI Key |
YAVTWKCPXWERNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Cl)Br)Cl |
Origin of Product |
United States |
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